Cyclisation Regioselectivity: 5‑endo‑dig Dihydropyrrole Formation vs. Propargylic Analogue Reactivity
Homopropargylic sulfonamides, exemplified by N‑(but‑3‑yn‑1‑yl)methanesulfonamide, undergo iodine‑mediated 5‑endo‑dig cyclisation to give 2,3‑dihydropyrroles in excellent yields, whereas the propargylic analogue N‑(prop‑2‑yn‑1‑yl)methanesulfonamide cannot access this cyclisation mode due to geometric constraints and instead follows competing pathways such as N‑propargyl cleavage or 4‑exo‑dig cyclisation under different conditions [1][2]. This difference is quantified by the reported 5‑endo‑dig cyclisation yields of 70–95 % for homopropargylic sulfonamides, compared with 10–95 % yield for N‑propargyl cleavage products obtained from propargylic sulfonamides under ruthenium catalysis, indicating divergent reactivity manifolds [2].
| Evidence Dimension | Cyclisation yield / dominant reaction pathway |
|---|---|
| Target Compound Data | 5‑endo‑dig iodocyclisation yields 70–95 % (dihydropyrrole products) |
| Comparator Or Baseline | N‑(prop‑2‑yn‑1‑yl)methanesulfonamide: N‑propargyl cleavage yields 10–95 % (deprotection products) |
| Quantified Difference | Different reaction pathway; homopropargylic substrate uniquely delivers dihydropyrrole scaffold |
| Conditions | I₂‑mediated cyclisation (homopropargyl); Ru‑catalysed C–N cleavage (propargyl) |
Why This Matters
A procurement decision that ignores the chain‑length difference risks purchasing an analogue that cannot deliver the desired dihydropyrrole scaffold, forcing re‑routing of the synthetic plan.
- [1] Knight, D. W., Redfern, A. L. & Gilmore, J. (1998) 5‑endo‑dig Cyclisations of homopropargylic sulfonamides: a new route to 2,3‑dihydropyrroles and β‑iodopyrroles. Chem. Commun., 1998, 2207–2208. DOI: 10.1039/A806386I. View Source
- [2] Wang, J., Li, F., Pei, W., Yang, M., Wu, Y., Ma, D., Zhang, F. & Wang, J. (2018) Selective cleavage of the N‑propargyl group from sulfonamides and amides under ruthenium catalysis. Tetrahedron Lett., 59, 1902–1905. DOI: 10.1016/j.tetlet.2018.03.046. View Source
